methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .
Scientific Research Applications
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and thiazole-containing molecules, such as:
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
- Methyl 6-fluorochromone-2-carboxylate
Uniqueness
What sets methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that incorporates a quinazolinone moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections provide a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a 6-fluoro group, which is known to enhance biological activity through improved interaction with biological targets.
While the complete mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and microbial resistance. The presence of the thiazole and quinazolinone rings is hypothesized to contribute to its activity by modulating enzyme functions and signaling pathways associated with cell growth and survival.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has demonstrated that compounds containing thiazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF7 (breast cancer) | 0.06 |
HT29 (colon cancer) | 0.1 |
NCI-H522 (lung cancer) | 0.25 |
These studies indicate that the compound may inhibit tumor growth by inducing apoptosis or inhibiting cell cycle progression.
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial strains, yielding promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the thiazole framework and evaluated their anticancer activity against multiple cell lines. Among these, the derivative corresponding to this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that compounds with structural similarities to this compound demonstrated effective inhibition of Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Properties
Molecular Formula |
C24H21FN4O4S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 2-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C24H21FN4O4S/c1-14-26-18-10-9-16(25)12-17(18)22(31)29(14)13-20(30)27-24-28-21(23(32)33-2)19(34-24)11-8-15-6-4-3-5-7-15/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,27,28,30) |
InChI Key |
IKAQAWSXKOLPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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